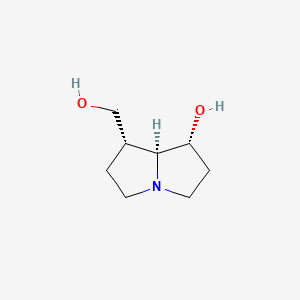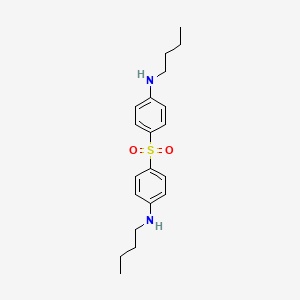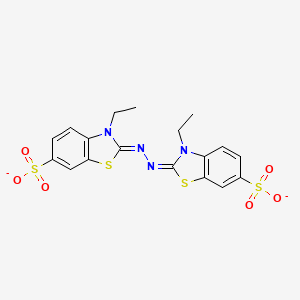
Myoview
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myoview, also known as Technetium Tc99m Tetrofosmin, is a radiopharmaceutical agent used primarily in myocardial perfusion imaging. It is employed to assess myocardial ischemia and infarction in patients with suspected or known coronary artery disease. This compound is also used to evaluate left ventricular function, including ejection fraction and wall motion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Myoview is prepared using a kit that contains a lyophilized mixture of tetrofosmin, stannous chloride dihydrate, disodium sulphosalicylate, sodium D-gluconate, sodium hydrogen carbonate, and ascorbic acid. The preparation involves adding sterile, pyrogen-free sodium pertechnetate Tc99m in isotonic saline to the vial, forming a Tc99m complex of tetrofosmin .
Industrial Production Methods: The industrial production of this compound involves the synthesis of tetrofosmin, which is then lyophilized with other components to form a stable kit. The kit is sealed under a nitrogen atmosphere to maintain sterility and prevent oxidation. The final product is distributed in multi-dose vials for clinical use .
Análisis De Reacciones Químicas
Types of Reactions: Myoview undergoes complexation reactions where technetium Tc99m forms a stable complex with tetrofosmin. This complexation is crucial for its function as a radiopharmaceutical agent.
Common Reagents and Conditions:
Reagents: Sodium pertechnetate Tc99m, tetrofosmin, stannous chloride dihydrate, disodium sulphosalicylate, sodium D-gluconate, sodium hydrogen carbonate, ascorbic acid.
Conditions: The reaction occurs in an isotonic saline solution under sterile conditions.
Major Products: The primary product is the technetium Tc99m tetrofosmin complex, which is used for diagnostic imaging .
Aplicaciones Científicas De Investigación
Myoview is extensively used in medical imaging, particularly for myocardial perfusion imaging. It helps in diagnosing coronary artery disease by visualizing blood flow to the heart muscle. Additionally, it is used to assess left ventricular function, providing valuable information about heart health .
In scientific research, this compound is used to study cardiac function and blood flow dynamics. It is also employed in clinical trials to evaluate the efficacy of new cardiac therapies and interventions .
Mecanismo De Acción
Technetium Tc99m tetrofosmin is a lipophilic, cationic complex that diffuses passively through cell membranes. It is retained in cells due to the presence of intact mitochondria, reflecting viable cells. After intravenous injection, it quickly distributes in the bloodstream and is taken up by myocardial cells in proportion to blood flow. This uptake allows for the visualization of myocardial perfusion and function .
Comparación Con Compuestos Similares
Technetium Tc99m Sestamibi (Cardiolite): Another radiopharmaceutical used for myocardial perfusion imaging.
Technetium Tc99m Teboroxime: A boronic acid-derived compound used for myocardial imaging.
Uniqueness of Myoview: this compound offers faster imaging protocols and lower radiation exposure compared to some other radiopharmaceuticals. It provides high-quality images with fewer repeated scans, making it efficient for clinical use .
Propiedades
| The mechanism for the uptake and retention of technetium-99m tetrofosmin is not well established. Nonetheless, it is known that technetium 99m tetrofosmin binds to the intracellular cytosol of myocytes. This uptake is thought to be because technetium-99m tetrofosmin is a lipophilic cationic agent which allows it to present a passive diffusion process. Once the uptake is done, the technetium-99m accumulates in viable myocardial tissue delineating the infarcts areas when administered at rest and delineating the ischemic areas when administered at stress. | |
Número CAS |
127455-27-0 |
Fórmula molecular |
C36H84O10P4Tc |
Peso molecular |
897.8 g/mol |
Nombre IUPAC |
2-[bis(2-ethoxyethyl)phosphanyl]ethyl-bis(2-ethoxyethyl)phosphane;technetium;dihydrate |
InChI |
InChI=1S/2C18H40O4P2.2H2O.Tc/c2*1-5-19-9-13-23(14-10-20-6-2)17-18-24(15-11-21-7-3)16-12-22-8-4;;;/h2*5-18H2,1-4H3;2*1H2; |
Clave InChI |
HBJYDUADMKVTGP-UHFFFAOYSA-N |
SMILES |
CCOCC[PH+](CCOCC)CC[PH+](CCOCC)CCOCC.CCOCC[PH+](CCOCC)CC[PH+](CCOCC)CCOCC.O=[Tc]=O |
SMILES isomérico |
CCOCCP(CCOCC)CCP(CCOCC)CCOCC.CCOCCP(CCOCC)CCP(CCOCC)CCOCC.O.O.[98Tc] |
SMILES canónico |
CCOCCP(CCOCC)CCP(CCOCC)CCOCC.CCOCCP(CCOCC)CCP(CCOCC)CCOCC.O.O.[Tc] |
Punto de ebullición |
100ºC |
Solubilidad |
Soluble |
Sinónimos |
99mTc-tetrafosmin 99mTc-tetrofosmin Myoview PPN-1011 PPN1011 Tc-99m-PPN1011 Tc-99m-tetrofosmin technetium Tc 99m 1,2-bis(bis(2-ethoxyethyl)phosphino)ethane technetium tc-99m tetrofosmin technetium(1+)-99tc, bis(6,9-bis(2-ethoxyethyl)-3,12-dioxa-6,9-diphosphatetradecane-.kappa.p,.kappa.p')dioxo-, (oc-6-11)- technetium-99m-tetrofosmin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one](/img/structure/B1234452.png)

